

# Propynyl-PEG1-Ac: A Technical Guide to a Versatile Bioconjugation Linker

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## Compound of Interest

Compound Name: Propynyl-PEG1-Ac

Cat. No.: B6234869

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## Introduction

**Propynyl-PEG1-Ac** is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development. Its structure incorporates a terminal alkyne group, a single polyethylene glycol (PEG) unit, and a carboxylic acid, providing a versatile platform for covalently linking molecules of interest. This guide details the chemical properties, reactivity, and common applications of **Propynyl-PEG1-Ac**, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and "click chemistry" applications.

## Chemical Properties

**Propynyl-PEG1-Ac** is a liquid at room temperature, characterized by the presence of a propargyl ether, a short PEG chain, and a terminal carboxylic acid. These features contribute to its utility as a flexible and hydrophilic linker.

## General Properties

Property	Value	Source
Chemical Name	2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid	[1]
CAS Number	944561-45-9	[1]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>4</sub>	[1]
Molecular Weight	158.15 g/mol	[1]
Physical Form	Liquid	[1]
Appearance	Colorless to light yellow liquid	[2]
Purity	≥95%	[1]

## Physicochemical Properties

Quantitative data for the solubility and pKa of **Propynyl-PEG1-Ac** are not readily available in published literature. However, the properties of its constituent functional groups provide a strong indication of its behavior.

Property	Description
Solubility	The presence of the PEG unit and the carboxylic acid group confers good solubility in aqueous solutions and polar organic solvents such as DMSO, DMF, and alcohols.[3][4][5] The short alkyl chain component contributes to some solubility in less polar organic solvents.
pKa	The carboxylic acid moiety is the primary acidic functional group. The pKa of ethylene glycol, a related structure, is approximately 14.2.[6][7][8] The exact pKa of the carboxylic acid on Propynyl-PEG1-Ac is expected to be in the typical range for aliphatic carboxylic acids, around 4-5.
Stability	Propynyl-PEG1-Ac should be stored at 2-8°C for long-term stability.[1][2] As a propargyl ether, it has the potential to form peroxides upon prolonged exposure to air and should be handled accordingly.[9][10] The ether and ester linkages are generally stable, but can be susceptible to cleavage under strong acidic or basic conditions.

## Reactivity and Applications

The utility of **Propynyl-PEG1-Ac** lies in its bifunctional nature, enabling the conjugation of two different molecules.

## Click Chemistry

The terminal alkyne group of **Propynyl-PEG1-Ac** is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." [11][12] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation. [13][14] It allows for the covalent attachment of **Propynyl-PEG1-Ac** to molecules bearing an azide functional group, forming a stable triazole linkage.

## PROTAC Linker

**Propynyl-PEG1-Ac** is frequently employed as a linker in the synthesis of PROTACs.<sup>[15][16]</sup> PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.<sup>[17][18]</sup> The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.<sup>[15][16][19]</sup>

## Experimental Protocols

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is a general guideline for the conjugation of an azide-containing molecule to **Propynyl-PEG1-Ac**. Optimization may be required for specific substrates.

Materials:

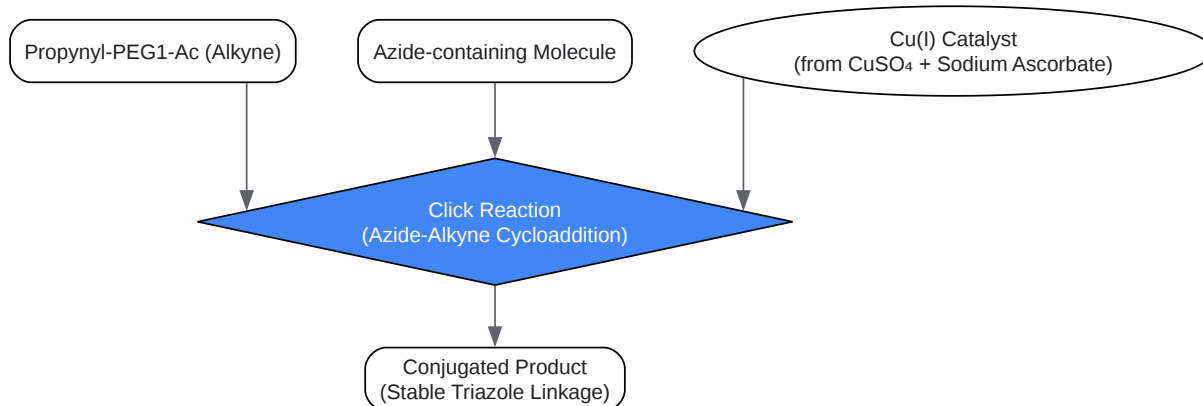
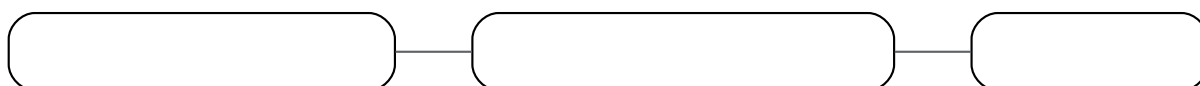
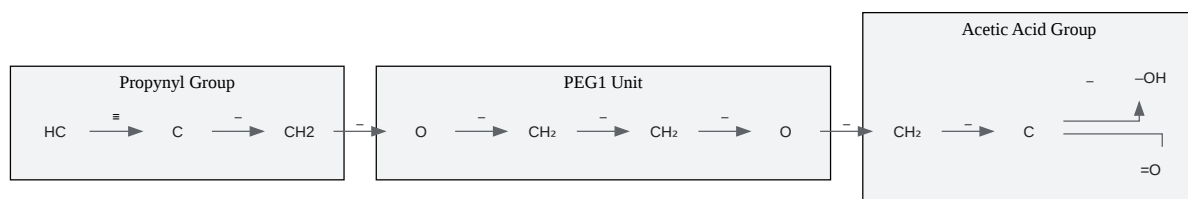
- **Propynyl-PEG1-Ac**
- Azide-containing molecule of interest
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Solvent (e.g., water, DMSO, or a mixture)

Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of **Propynyl-PEG1-Ac** in a suitable solvent (e.g., 10 mM in DMSO).

- Prepare a stock solution of the azide-containing molecule in a compatible solvent.
- Prepare a stock solution of CuSO<sub>4</sub> (e.g., 20 mM in water).
- Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).<sup>[20]</sup>
- Reaction Setup:
  - In a reaction vessel, combine the **Propynyl-PEG1-Ac** and the azide-containing molecule (typically in a 1:1 to 1.5:1 molar ratio).
  - Add the copper ligand to the reaction mixture.<sup>[20]</sup>
  - Add the CuSO<sub>4</sub> solution. The final concentration of copper is typically in the range of 50-100 μM.
  - Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper (e.g., 5-10 fold).
- Reaction Conditions:
  - Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
  - The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.
- Purification:
  - Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

## Visualizations



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